molecular formula C18H11ClN2O2 B14487302 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid CAS No. 65533-82-6

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid

Cat. No.: B14487302
CAS No.: 65533-82-6
M. Wt: 322.7 g/mol
InChI Key: CKIDMUFWXQJQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid is a synthetic cinnoline derivative offered for research purposes. The cinnoline scaffold is a privileged structure in medicinal chemistry, known as a bicyclic heterocycle that is isosteric with quinoline and isoquinoline . Compounds based on the cinnoline nucleus have demonstrated a broad spectrum of pharmacological activities in research settings, including antimicrobial, antifungal, antimalarial, and anti-inflammatory effects . The specific substitution pattern on this compound—featuring a carboxylic acid group, a chlorine atom, and a fused phenyl-cyclopentane ring system—suggests potential for investigation as a core structure in developing novel bioactive molecules. Researchers may explore this compound as a key intermediate or precursor in designing and synthesizing new active compounds, particularly by leveraging the reactivity of the carboxylic acid group for further derivatization . The structural features of this molecule are analogous to other patented fused cyclopentanecarboxylic acid derivatives investigated for potential use in treating various disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

65533-82-6

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

3-chloro-4-phenylcyclopenta[c]cinnoline-1-carboxylic acid

InChI

InChI=1S/C18H11ClN2O2/c19-14-10-13(18(22)23)16-12-8-4-5-9-15(12)20-21(17(14)16)11-6-2-1-3-7-11/h1-10H,(H,22,23)

InChI Key

CKIDMUFWXQJQTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C3=C4C=CC=CC4=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.

Scientific Research Applications

3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid include other cinnoline derivatives with different substituents, such as:

  • 3-Chloro-4-methyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
  • 3-Bromo-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.